N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group. The acetamide side chain is linked to a 4-(ethylsulfonyl)phenyl moiety. Such compounds are often explored for enzyme inhibition (e.g., tyrosinase, lipoxygenase) or antimicrobial activity .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-28(25,26)16-8-6-15(7-9-16)12-18(24)21-20-23-22-19(27-20)17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACPSQLKVJBQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxadiazole ring and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 374.45 g/mol. The presence of the 1,3,4-oxadiazole ring is significant due to its bioisosteric properties, which can influence biological activity and pharmacokinetics.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Targeting Cellular Pathways : The compound may interact with specific cellular pathways involved in cell division and apoptosis, leading to cancer cell death.
- Enzyme Inhibition : Research indicates that oxadiazole derivatives can inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and inflammation .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and evaluated their anticancer effects on multiple cell lines. One derivative exhibited an IC50 value of 92.4 µM against a panel of 11 cancer cell lines, indicating significant antiproliferative activity .
Case Study 2: Anti-inflammatory Properties
A recent investigation assessed the anti-inflammatory potential of oxadiazole compounds in animal models. The results showed a marked reduction in inflammation markers after treatment with the compound, suggesting its efficacy in managing inflammatory disorders.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving suitable precursors.
- Substitution Reactions : Further modifications are made to introduce the ethylsulfonyl group and other functional groups to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:
Notes:
Heterocycle Replacements
Replacing the oxadiazole core with other heterocycles alters electronic properties and metabolic stability:
Key Findings :
Pharmacological Activity Comparison
| Compound Class | Enzyme Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Oxadiazole-thioacetamides | Tyrosinase | 12–25 µM | |
| N-Substituted Oxadiazoles | Lipoxygenase | 0.81–1.2 µM | |
| Ethylsulfonyl-containing | Not reported | N/A | N/A |
Insights :
- Lipoxygenase inhibitors with nitro substituents (e.g., ) show sub-micromolar activity, highlighting the importance of electron-withdrawing groups.
Q & A
Q. What are the standard synthetic routes for synthesizing N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of a substituted hydrazide with a carbonyl derivative. For example:
Oxadiazole Formation : React 2,4-dimethylphenylcarboxylic acid hydrazide with a carbonyl compound (e.g., 4-(ethylsulfonyl)phenylacetic acid chloride) under reflux in a dehydrating solvent (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring .
Acetamide Linkage : Introduce the acetamide group via nucleophilic substitution or coupling reactions. For instance, react the oxadiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) .
Key steps include purity verification via column chromatography and spectroscopic characterization (NMR, IR, mass spectrometry).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at 2,4-dimethylphenyl, ethylsulfonyl protons) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S=O stretch at ~1150 cm⁻¹ for sulfonyl) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Confirm C, H, N, S composition .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model cyclocondensation energetics and identify rate-limiting steps .
- Solvent Optimization : Employ COSMO-RS simulations to predict solvent effects on reaction yields .
- Transition State Analysis : Locate intermediates using Gaussian or ORCA software to refine reaction conditions (e.g., temperature, catalyst) .
Computational workflows should be validated with small-scale experiments before scaling up.
Q. How to resolve discrepancies in reported biological activity data for structurally similar acetamide derivatives?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., sulfonyl vs. methyl groups) and test inhibitory activity against target enzymes (e.g., lipoxygenase) using in vitro assays .
- Docking Simulations : Perform molecular docking (AutoDock Vina, Schrödinger) to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .
- Meta-Analysis : Cross-reference kinetic data (e.g., IC₅₀ values) across studies, accounting for assay conditions (pH, temperature) .
Q. What strategies are effective for analyzing degradation products or stability under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products via HPLC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at storage temperatures .
- Stability-Indicating Assays : Develop validated HPLC methods with photodiode array detection to monitor degradation pathways .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and formulation compatibility?
- Methodological Answer :
- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) using shake-flask methods .
- Hansen Solubility Parameters : Compare experimental solubility with HSPiP software predictions to identify optimal excipients .
- Crystallography : Resolve polymorphic forms via X-ray diffraction (as in ) to correlate crystal packing with solubility .
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Enzyme Kinetics : Use spectrophotometric assays (e.g., lipoxygenase inhibition via linoleic acid peroxidation monitoring at 234 nm) .
- Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism) .
- Selectivity Screening : Test against related enzymes (e.g., COX-2) to assess specificity .
Structural and Mechanistic Studies
Q. How to elucidate the compound’s binding mode to target proteins?
- Methodological Answer :
- X-Ray Crystallography : Co-crystallize the compound with the target protein (e.g., lipoxygenase) and resolve the structure (see for analogous methods) .
- Molecular Dynamics Simulations : Simulate binding interactions over 100 ns trajectories (GROMACS) to assess stability .
- SAR by NMR : Use fragment-based screening to map critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
